molecular formula C15H9N3O3 B11848044 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- CAS No. 35629-65-3

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)-

Cat. No.: B11848044
CAS No.: 35629-65-3
M. Wt: 279.25 g/mol
InChI Key: WVFLWCBWFAAFPW-UHFFFAOYSA-N
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Description

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- is a heterocyclic compound that contains both oxazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using precursors that contain functional groups capable of forming the oxazole and triazine rings.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processes: Where the reactions are carried out in batches with careful control of reaction parameters.

    Continuous Processes: Utilizing flow chemistry techniques to produce the compound on a larger scale with improved efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including transition metal catalysts for specific reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole or triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity to produce a biological effect.

    Pathway Modulation: Affecting cellular pathways to induce desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    2H-Oxazolo(3,2-a)-1,3,5-triazine Derivatives: Compounds with similar core structures but different substituents.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety with various functional groups.

Uniqueness

2H-Oxazolo(3,2-a)-1,3,5-triazine-2,4(3H)-dione, 3-(1-naphthalenyl)- is unique due to its specific combination of oxazole, triazine, and naphthalene structures, which may confer distinct chemical and biological properties.

Properties

CAS No.

35629-65-3

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

3-naphthalen-1-yl-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C15H9N3O3/c19-13-16-14-17(8-9-21-14)15(20)18(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H

InChI Key

WVFLWCBWFAAFPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)N=C4N(C3=O)C=CO4

Origin of Product

United States

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